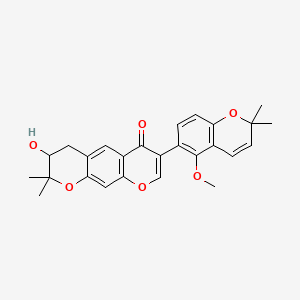![molecular formula C18H22O6S2 B3052976 1-methyl-4-[4-(4-methylphenyl)sulfonyloxybutan-2-yloxysulfonyl]benzene CAS No. 49662-28-4](/img/structure/B3052976.png)
1-methyl-4-[4-(4-methylphenyl)sulfonyloxybutan-2-yloxysulfonyl]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-methyl-4-[4-(4-methylphenyl)sulfonyloxybutan-2-yloxysulfonyl]benzene is a complex organic compound with the molecular formula C18H22O6S2 and a molecular weight of 398.49368 . This compound is characterized by its unique structure, which includes a benzene ring substituted with methyl and sulfonyloxy groups. It is used in various scientific research applications due to its distinct chemical properties.
Preparation Methods
The synthesis of 1-methyl-4-[4-(4-methylphenyl)sulfonyloxybutan-2-yloxysulfonyl]benzene involves multiple steps. One common synthetic route includes the reaction of 4-methylphenol with butane-2,3-diol in the presence of a sulfonylating agent such as p-toluenesulfonyl chloride. The reaction conditions typically involve the use of a base like pyridine and a solvent such as dichloromethane . Industrial production methods may vary, but they generally follow similar principles, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
1-methyl-4-[4-(4-methylphenyl)sulfonyloxybutan-2-yloxysulfonyl]benzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols or thiols.
Scientific Research Applications
1-methyl-4-[4-(4-methylphenyl)sulfonyloxybutan-2-yloxysulfonyl]benzene is utilized in various scientific research fields:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and is used in studying reaction mechanisms.
Biology: This compound is used in biochemical assays to investigate enzyme activities and protein interactions.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-methyl-4-[4-(4-methylphenyl)sulfonyloxybutan-2-yloxysulfonyl]benzene involves its interaction with specific molecular targets. The sulfonyloxy groups can form strong interactions with nucleophilic sites on proteins or enzymes, leading to inhibition or activation of their functions. The pathways involved may include covalent modification of active sites or allosteric regulation .
Comparison with Similar Compounds
1-methyl-4-[4-(4-methylphenyl)sulfonyloxybutan-2-yloxysulfonyl]benzene can be compared with other similar compounds such as:
1-methyl-4-(methylsulfonyl)benzene: This compound has a simpler structure with only one sulfonyl group, making it less reactive in certain chemical reactions.
1-methyl-4-(4-methylphenyl)sulfonyloxybut-2-ynoxysulfonyl]benzene: This compound has an additional alkyne group, which can participate in different types of chemical reactions, providing more versatility in synthetic applications.
These comparisons highlight the unique reactivity and applications of this compound in various scientific fields.
Properties
CAS No. |
49662-28-4 |
|---|---|
Molecular Formula |
C18H22O6S2 |
Molecular Weight |
398.5 g/mol |
IUPAC Name |
3-(4-methylphenyl)sulfonyloxybutyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C18H22O6S2/c1-14-4-8-17(9-5-14)25(19,20)23-13-12-16(3)24-26(21,22)18-10-6-15(2)7-11-18/h4-11,16H,12-13H2,1-3H3 |
InChI Key |
YSOXTCSGMGOBKU-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCC(C)OS(=O)(=O)C2=CC=C(C=C2)C |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCC(C)OS(=O)(=O)C2=CC=C(C=C2)C |
Key on ui other cas no. |
49662-28-4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-(4-Fluorophenyl)-6-iodoimidazo[1,2-a]pyridine](/img/structure/B3052902.png)


![Imidazo[2,1-B]thiazole-3-carboxylic acid](/img/structure/B3052906.png)






